2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
CAS No.: 922000-57-5
Cat. No.: VC7055724
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922000-57-5 |
|---|---|
| Molecular Formula | C18H17ClN2O3 |
| Molecular Weight | 344.8 |
| IUPAC Name | 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
| Standard InChI | InChI=1S/C18H17ClN2O3/c1-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,8-10H2,1H3,(H,20,22) |
| Standard InChI Key | YMJUHKOYJAOFQZ-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Benzoxazepine Framework
The compound features a tetrahydro-1,4-benzoxazepine core, a seven-membered ring system combining benzene and oxazepine moieties. The oxazepine ring contains oxygen and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5. The 4-methyl substituent on the oxazepine nitrogen enhances steric stability, while the 4-chlorophenylacetamide side chain introduces hydrophobic and electron-withdrawing characteristics.
Key Functional Groups:
-
Chlorophenyl Group: The para-chlorine atom on the phenyl ring increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration .
-
Acetamide Linker: The amide bond facilitates hydrogen bonding with biological targets, a feature common in protease inhibitors and receptor modulators .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the benzoxazepine core. A representative route includes:
-
Benzoxazepine Core Formation: Cyclization of 2-aminophenol derivatives with γ-butyrolactam under acidic conditions.
-
Acetamide Functionalization: Coupling the benzoxazepine intermediate with 4-chlorophenylacetyl chloride using a carbodiimide coupling agent.
-
Purification: Chromatographic separation to isolate the final product.
Challenges in Synthesis:
-
Low reactivity of intermediates requiring high-temperature conditions.
-
Epimerization risks at the oxazepine nitrogen due to steric hindrance.
Physicochemical Properties
Predicted and experimental properties of the compound are summarized below:
The compound’s moderate lipophilicity (ClogP = 3.2) and polar surface area (PSA = 78 Ų) suggest balanced membrane permeability and solubility, aligning with Lipinski’s rule of five .
Computational Insights and Druglikeness
ADMET Profiling
-
Absorption: High gastrointestinal absorption predicted (>80%) due to moderate ClogP .
-
Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating pharmacokinetic optimization .
-
Toxicity: Low hERG inhibition risk (pIC₅₀ = 4.2), reducing cardiotoxicity concerns .
Frontier Molecular Orbital Analysis
-
HOMO Energy: -6.8 eV, indicating electron-donating capacity for nucleophilic attacks .
-
LUMO Energy: -1.3 eV, suggesting electrophilic susceptibility at the ketone group .
Future Directions and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume